molecular formula C23H22N6O2 B6531844 4-ethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-94-2

4-ethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531844
CAS No.: 1019105-94-2
M. Wt: 414.5 g/mol
InChI Key: GCFKPBCXXBITFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 4-ethoxy group and a pyridazinyl-pyrazole moiety linked via an aniline bridge. Its molecular formula is C23H21N6O2, with a molecular weight of 437.46 g/mol (estimated). The compound’s design integrates pharmacophores known for kinase inhibition, particularly targeting discoidin domain receptors (DDRs) or fibroblast growth factor receptors (FGFRs), as inferred from structural analogs .

The ethoxy group enhances lipophilicity and may improve metabolic stability compared to smaller substituents like methyl or hydrogen. The pyridazine-pyrazole moiety contributes to π-π stacking and hydrogen bonding in kinase active sites, a feature shared with clinical kinase inhibitors such as imatinib and nilotinib .

Properties

IUPAC Name

4-ethoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-3-31-20-10-4-17(5-11-20)23(30)25-19-8-6-18(7-9-19)24-21-12-13-22(27-26-21)29-15-14-16(2)28-29/h4-15H,3H2,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFKPBCXXBITFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N4O Molecular Weight 348 43 g mol \text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}\quad \text{ Molecular Weight 348 43 g mol }

This compound exhibits various biological activities primarily attributed to its interactions with specific molecular targets. The presence of the pyrazole and pyridazine rings suggests potential activity against various enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of benzamide compounds, including those similar to this compound, have shown promising anticancer properties. For instance, studies have demonstrated that certain benzamide derivatives inhibit the activity of heparanase, an enzyme implicated in cancer metastasis. The IC50 values for these inhibitors ranged from 0.23 to 0.29 µM, suggesting potent activity against cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for their antimicrobial effects. A series of substituted benzamides were synthesized and tested against Mycobacterium tuberculosis. Some compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, demonstrating significant potential as anti-tubercular agents .

Case Study 1: Heparanase Inhibition

A study focused on a related class of benzamide derivatives revealed that specific compounds effectively inhibited heparanase activity. The most active compounds displayed significant oral bioavailability in mouse models, indicating their potential for therapeutic use in cancer treatment.

Case Study 2: Antitubercular Activity

Another investigation into the antitubercular activity of benzamide derivatives found that several compounds had low cytotoxicity towards human embryonic kidney cells (HEK-293), reinforcing their safety profile while exhibiting potent activity against Mycobacterium tuberculosis .

Data Tables

Biological Activity IC50 (µM) Reference
Heparanase Inhibition0.23 - 0.29
Antitubercular Activity1.35 - 2.18

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The presence of multiple aromatic rings and a pyrazole heterocycle necessitates precise coupling reactions, as seen in similar compounds requiring cesium carbonate or palladium catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.